Array ( [bid] => 15265042 ) Buy 3-(5-Bromopyridin-3-yl)-2-hydroxypropanoic acid

3-(5-Bromopyridin-3-yl)-2-hydroxypropanoic acid

Catalog No.
S15875767
CAS No.
M.F
C8H8BrNO3
M. Wt
246.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(5-Bromopyridin-3-yl)-2-hydroxypropanoic acid

Product Name

3-(5-Bromopyridin-3-yl)-2-hydroxypropanoic acid

IUPAC Name

3-(5-bromopyridin-3-yl)-2-hydroxypropanoic acid

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

InChI

InChI=1S/C8H8BrNO3/c9-6-1-5(3-10-4-6)2-7(11)8(12)13/h1,3-4,7,11H,2H2,(H,12,13)

InChI Key

HOJNFATVJHFNFN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)CC(C(=O)O)O

3-(5-Bromopyridin-3-yl)-2-hydroxypropanoic acid is an organic compound characterized by a hydroxyl group attached to a propanoic acid backbone and a brominated pyridine ring. Its molecular formula is C₉H₈BrN₁O₃, and it has a molecular weight of approximately 246.07 g/mol. The presence of the bromine atom in the pyridine ring enhances its reactivity and potential biological activity, making it a compound of interest in medicinal chemistry.

, including:

  • Esterification: The hydroxyl group can react with carboxylic acids or alcohols to form esters.
  • Acylation: The compound can participate in acylation reactions to introduce acyl groups.
  • Reduction: The carboxylic acid group can be reduced to an alcohol, yielding a diol.
  • Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to various derivatives.

These reactions are essential for modifying the compound for specific applications in pharmaceuticals and other fields.

Research indicates that 3-(5-Bromopyridin-3-yl)-2-hydroxypropanoic acid exhibits significant biological activity, particularly as an inhibitor of certain enzymes and receptors. Its structural features allow it to interact with biological targets, potentially influencing various metabolic pathways. Studies have shown that compounds with similar structures may exhibit anti-inflammatory and anticancer properties, suggesting that this compound could also have therapeutic potential.

The synthesis of 3-(5-Bromopyridin-3-yl)-2-hydroxypropanoic acid typically involves several steps:

  • Starting Materials: 5-Bromopyridine is reacted with appropriate aldehydes or ketones to form the pyridine derivative.
  • Hydroxylation: The introduction of the hydroxyl group can be achieved through hydrolysis or oxidation reactions.
  • Carboxylation: A carboxylic acid group is introduced, often via carbonylation reactions or by using carboxylic acid derivatives.

Different synthetic routes may lead to variations in yield and purity, making optimization crucial for practical applications.

3-(5-Bromopyridin-3-yl)-2-hydroxypropanoic acid has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Biochemical Research: As a tool for studying enzyme interactions and metabolic pathways.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity.

Its unique structure allows for diverse applications across various fields.

Interaction studies involving 3-(5-Bromopyridin-3-yl)-2-hydroxypropanoic acid focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with specific enzymes or receptors, influencing their activity. Such studies are crucial for understanding its mechanism of action and guiding further development for therapeutic uses.

Several compounds share structural similarities with 3-(5-Bromopyridin-3-yl)-2-hydroxypropanoic acid. These include:

  • 2-Hydroxypropanoic Acid: Lacks the brominated pyridine ring but shares the hydroxypropanoic structure.
  • 5-Bromo-3-pyridylacetic Acid: Similar in structure but has an acetic acid backbone instead of propanoic acid.
  • Pyridine Derivatives: Various derivatives with different substituents on the pyridine ring which may exhibit distinct biological activities.
Compound NameStructural FeaturesUnique Properties
2-Hydroxypropanoic AcidHydroxyl group on propanoic acidCommonly found in metabolic pathways
5-Bromo-3-pyridylacetic AcidBrominated pyridine with acetic acidPotential anti-inflammatory effects
Pyridine DerivativesVarying substituents on the pyridine ringDiverse biological activities

The uniqueness of 3-(5-Bromopyridin-3-yl)-2-hydroxypropanoic acid lies in its combination of structural features that enhance its reactivity and biological activity, making it a valuable candidate for further research and application in various fields.

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

244.96876 g/mol

Monoisotopic Mass

244.96876 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

Explore Compound Types